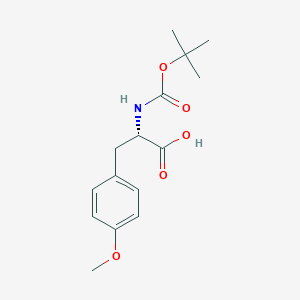

Boc-Tyr(Me)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWWZWJISHVOU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376137 | |

| Record name | Boc-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53267-93-9 | |

| Record name | Boc-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Boc-Tyr(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a critical building block in modern peptide synthesis and drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, and key applications, with a focus on its role in the development of potent peptide-based therapeutics.

Core Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a methyl ether. These protecting groups are instrumental in directing chemical reactions during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide sequence.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| CAS Number | 53267-93-9 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 90.0 to 94.0 °C | |

| Boiling Point (Predicted) | 462.0 ± 40.0 °C | |

| Density (Predicted) | 1.168 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.00 ± 0.10 | |

| Optical Rotation [α]25/D | +16.0 to +20.0° (c=1 in methanol) |

Solubility Profile

This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its use in synthesis and purification processes.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (338.60 mM); requires sonication | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble |

Note: For solutions in DMSO, it is recommended to use freshly opened, anhydrous solvent as hygroscopic DMSO can significantly impact solubility. To enhance solubility, gentle heating to 37°C and sonication can be employed.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CD₃OD): δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H).

¹³C NMR (75 MHz, CD₃OD): δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable reagent for the incorporation of O-methyltyrosine into peptide sequences. This modification is of particular interest in drug development as it can enhance the metabolic stability and receptor binding affinity of peptide-based drugs. Notably, it is a key structural component of potent vasopressin and oxytocin antagonists.

Role in Vasopressin and Oxytocin Antagonists

Vasopressin and oxytocin are peptide hormones that regulate a wide range of physiological processes. Their receptors are important targets for the treatment of various conditions, including heart failure, hyponatremia, and preterm labor. The incorporation of O-methyltyrosine, facilitated by this compound, has been shown to be a successful strategy in the design of antagonists with improved pharmacological profiles.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Materials:

-

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

15% aqueous citric acid solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/petroleum ether (2:1) as eluent

Procedure:

-

Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (1.61 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add LiOH·H₂O (3.22 mmol) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Remove the organic solvents (THF and MeOH) under reduced pressure.

-

To the remaining aqueous residue, add 15% aqueous citric acid solution to adjust the pH to 3.

-

Extract the product with ethyl acetate (3 x 35 mL).

-

Combine the organic layers and wash with brine (5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2:1) to yield this compound as a colorless oil.

Caption: Workflow for the synthesis of this compound.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM, followed by extensive washes with DCM.

-

Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., this compound) with a coupling reagent such as HBTU or HATU in the presence of DIEA in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways of Target Receptors

As this compound is a key component in the synthesis of vasopressin and oxytocin antagonists, understanding the signaling pathways of these receptors is crucial for drug development professionals.

Vasopressin Receptor Signaling

Vasopressin mediates its effects through at least two major G-protein coupled receptor subtypes: V1a and V2.

-

V1a Receptor Pathway: Primarily coupled to Gq/11, activation of the V1a receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in physiological responses such as vasoconstriction.

Caption: Vasopressin V1a Receptor Signaling Pathway.

-

V2 Receptor Pathway: The V2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in water reabsorption.

Oxytocin Receptor Signaling

The oxytocin receptor is also a G-protein coupled receptor, primarily signaling through the Gq/11 pathway, similar to the vasopressin V1a receptor.

-

Oxytocin Receptor Pathway: Binding of oxytocin to its receptor activates the Gq/PLC/IP₃ pathway, leading to increased intracellular calcium levels. This rise in calcium is a key trigger for smooth muscle contraction, such as in the uterus during labor.

Caption: Oxytocin Receptor Signaling Pathway.

Stability and Storage

For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.

This comprehensive guide provides essential technical information on this compound for researchers and professionals in the field of peptide chemistry and drug development. The data and protocols herein should serve as a valuable resource for the synthesis and application of this important amino acid derivative.

References

Boc-Tyr(Me)-OH structure and molecular weight

An In-Depth Technical Guide on Boc-Tyr(Me)-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental building blocks of peptide synthesis is paramount. This guide provides a detailed overview of N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine, commonly abbreviated as this compound. This derivative of the amino acid tyrosine is a crucial reagent in solid-phase peptide synthesis (SPPS) for the incorporation of O-methyltyrosine residues into peptide chains. The presence of the O-methyl group offers unique properties to the resulting peptides, influencing their conformation, receptor binding affinity, and metabolic stability.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C15H21NO5 | [1][2] |

| Molecular Weight | 295.33 g/mol | [1][2][3] |

| Appearance | White to off-white powder | |

| CAS Number | 53267-93-9 | |

| Synonyms | N-α-t.-Boc-O-methyl-L-tyrosine, N-α-t.-Boc-p-methoxy-L-phenylalanine |

Chemical Structure

The chemical structure of this compound is characterized by three key functional components:

-

Tyrosine Backbone : The fundamental amino acid structure.

-

Boc Protecting Group : A tert-butoxycarbonyl group attached to the alpha-amino group, preventing unwanted reactions during peptide coupling.

-

O-Methyl Group : A methyl group ether-linked to the phenolic hydroxyl group of the tyrosine side chain.

Below is a two-dimensional representation of the this compound structure, generated using the DOT language.

Caption: 2D chemical structure of this compound.

Experimental Protocols

While specific experimental protocols can vary based on the desired peptide sequence and synthesis scale, the general workflow for incorporating this compound in Boc solid-phase peptide synthesis (SPPS) follows a well-established cycle.

General Boc SPPS Cycle for Incorporation of this compound

-

Resin Preparation : Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Deprotection : The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the free amino group for the next coupling step.

-

Neutralization : The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for nucleophilic attack.

-

Coupling : this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and then added to the resin. The activated carboxylic acid of this compound reacts with the free amino group on the resin-bound peptide chain.

-

Washing : The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Cycle Repetition : Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

The logical workflow for utilizing this compound in peptide synthesis is depicted in the following diagram.

Caption: Logical workflow of Boc-SPPS using this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Tyr(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a crucial protected amino acid derivative. Its application is significant in peptide synthesis, particularly for the creation of peptide-based drugs and peptidomimetics.[1][2] this compound is a key building block for incorporating O-methyltyrosine into peptides, a structural component found in various potent vasopressin and oxytocin antagonists.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the commercially available amino acid, L-Tyrosine. The general synthetic strategy involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the phenolic hydroxyl group. The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

A common synthetic pathway is the esterification of L-tyrosine, followed by Boc protection of the amino group, and subsequent methylation of the phenolic hydroxyl group. An alternative approach involves the direct Boc protection of L-Tyrosine, followed by methylation.

// Node styles start [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; inter1 [label="L-Tyrosine Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; inter2 [label="Boc-L-Tyrosine Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; inter3 [label="Boc-Tyr(Me)-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles reagent1 [label="SOCl₂,\nMethanol", shape=plaintext, fontcolor="#5F6368"]; reagent2 [label="Boc₂O,\nEt₃N", shape=plaintext, fontcolor="#5F6368"]; reagent3 [label="Methylating Agent\n(e.g., MeI, DMS)", shape=plaintext, fontcolor="#5F6368"]; reagent4 [label="LiOH·H₂O,\nTHF/MeOH/H₂O", shape=plaintext, fontcolor="#5F6368"];

// Workflow start -> reagent1 [arrowhead=none]; reagent1 -> inter1; inter1 -> reagent2 [arrowhead=none]; reagent2 -> inter2; inter2 -> reagent3 [arrowhead=none]; reagent3 -> inter3; inter3 -> reagent4 [arrowhead=none]; reagent4 -> product; } caption="General Synthesis Workflow for this compound."

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The data presented below is a summary of typical characterization results.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][3] |

| Molecular Weight | 295.33 g/mol | |

| Appearance | White to light yellow powder or crystalline solid. | |

| Melting Point | 90.0 to 94.0 °C | |

| Optical Rotation | +16.0 to +20.0° (c=1 in methanol) | |

| Purity (TLC) | ≥ 98% | |

| Purity (HPLC) | >95.0% | |

| ¹H NMR (300 MHz, CD₃OD) | δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H) | |

| ¹³C NMR (75 MHz, CD₃OD) | δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67 | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

Experimental Protocols

Synthesis of this compound

This protocol details a representative synthesis starting from the commercially available methyl ester of O-methyl-L-tyrosine.

Materials:

-

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (Boc-Tyr(Me)-OMe)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

15% Aqueous Citric Acid Solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Cool the solution to 0 °C in an ice bath.

-

Add LiOH·H₂O (2.0 eq) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 15% aqueous citric acid solution to adjust the pH to approximately 3.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification by Column Chromatography

Materials:

-

Silica Gel (for column chromatography)

-

Eluent: Ethyl Acetate/Petroleum Ether (e.g., 2:1 v/v)

-

Crude this compound

Procedure:

-

Prepare a silica gel column using a slurry of silica in the eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

-

Load the dissolved sample onto the column.

-

Elute the column with the prepared solvent system (e.g., ethyl acetate/petroleum ether = 2:1).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless oil or white powder.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CD₃OD or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Process the data to identify characteristic chemical shifts and coupling constants, confirming the structure of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a dilute solution of the sample in a suitable mobile phase solvent.

-

Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18).

-

Run a gradient or isocratic elution method to separate the components.

-

Detect the eluting compounds using a UV detector.

-

The purity is determined by the relative area of the product peak.

-

// Node styles start_mat [label="Starting Materials\n(L-Tyrosine, Boc₂O, Methylating Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Reagents & Solvents\n(Bases, Acids, Organic Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediates [label="Intermediates\n(e.g., Boc-Tyr-OMe, Boc-Tyr(Me)-OMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis\n(Protection, Methylation, Saponification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(NMR, HPLC, MS, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Quantitative Data\n(Yield, Purity, Spectroscopic Data)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Logical flow start_mat -> synthesis; reagents -> synthesis; synthesis -> intermediates; intermediates -> synthesis; synthesis -> purification; purification -> product; product -> characterization; characterization -> data; } caption="Logical Relationship of Synthesis and Characterization."

Conclusion

This technical guide has outlined the essential aspects of the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in peptide chemistry and drug development. The successful and verifiable synthesis of high-purity this compound is a critical step in the development of novel peptide-based therapeutics. The methodologies described are robust and widely applicable in a standard organic chemistry laboratory setting.

References

An In-depth Technical Guide to the Applications of Boc-Tyr(Me)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protected amino acids is paramount for the successful construction of complex peptide chains. Among these, N-α-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) has emerged as a crucial building block for the incorporation of O-methylated tyrosine residues. This modification, where the hydroxyl group of the tyrosine side chain is replaced by a methoxy group, offers several advantages in the design and development of therapeutic peptides. The methylation prevents potential side reactions such as oxidation or phosphorylation of the hydroxyl group and can enhance the metabolic stability and conformational rigidity of the resulting peptide.[1] This technical guide provides a comprehensive overview of the applications of this compound in peptide synthesis, with a focus on its use in the development of biologically active peptides targeting significant physiological pathways.

Core Applications of this compound

This compound is a standard reagent in Boc solid-phase peptide synthesis (SPPS).[2] Its primary application lies in the synthesis of peptide analogs with improved pharmacological properties. The O-methyl group is stable under the acidic conditions used for the removal of the Boc protecting group, allowing for precise and controlled peptide chain elongation.[2]

Peptides incorporating O-methylated tyrosine have shown significant potential in drug development, particularly in the modulation of G protein-coupled receptors (GPCRs). Notable examples include the synthesis of potent and selective antagonists for vasopressin and oxytocin receptors, as well as the development of novel opioid receptor ligands.[3][4] The introduction of the methyl group on the tyrosine residue can influence receptor binding affinity and selectivity, leading to the development of more targeted therapeutics.

Quantitative Data on Peptides Synthesized with Tyrosine Analogs

The following table summarizes the biological activity of various peptides synthesized using O-methylated tyrosine and other constrained tyrosine analogs. This data highlights the impact of these modifications on receptor affinity and selectivity.

| Peptide Analog | Target Receptor | Biological Activity (pA₂) | Receptor Binding Affinity (IC₅₀) | Selectivity Ratio (μ/δ) |

| d(CH₂)₅Tyr(Me)AVP | Vasopressin V₁ | 8.62 | 1.55 nM | - |

| d(CH₂)₅Tyr(Et)VAVP | Vasopressin V₂ | 7.57 ± 0.06 | - | - |

| [2'-MeTyr¹]DPDPE | Delta-Opioid | - | 0.89 nM | 1310 |

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound follows the general principles of Boc-SPPS. The process involves a cyclical series of deprotection, neutralization, and coupling steps, followed by final cleavage from the resin and purification.

Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.

Protocol 1: Boc Deprotection

Objective: To remove the N-terminal Boc protecting group from the growing peptide chain.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (for neutralization)

-

N,N-Dimethylformamide (DMF) (for neutralization)

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Treat the resin with a solution of 25-50% TFA in DCM. A common procedure is a pre-wash for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF (2 x 2 minutes).

-

Wash the resin extensively with DCM and DMF to remove excess base and prepare for the next coupling step.

Protocol 2: Coupling of this compound

Objective: To couple this compound to the deprotected N-terminus of the resin-bound peptide. Due to the steric hindrance of the O-methyl group, specific coupling reagents are recommended to ensure high efficiency.

Materials:

-

This compound

-

Deprotected peptide-resin

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide) with HOBt

-

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure (using HBTU/HOBt):

-

In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.

-

Add HBTU (3-4 equivalents) to the solution.

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 10-15 minutes at room temperature.

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). For N-methylated amino acids, where the Kaiser test is not effective, the isatin test can be used. A blue color on the resin beads indicates incomplete coupling.

-

If the coupling is incomplete, a second coupling with fresh reagents may be necessary.

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the solid support and remove any remaining side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure (using HF): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel with appropriate safety precautions.

-

Transfer the dried peptide-resin to the HF cleavage apparatus.

-

Add a scavenger cocktail. A common scavenger for peptides containing tyrosine is anisole.

-

Cool the reaction vessel to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and other small molecule byproducts.

-

Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification

Objective: To purify the crude peptide to the desired level of homogeneity.

Materials:

-

Crude peptide

-

Solvents for HPLC (e.g., water, acetonitrile, both with 0.1% TFA)

-

Reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, typically aqueous buffer containing 0.1% TFA.

-

Purify the peptide using preparative RP-HPLC. The appropriate gradient of acetonitrile in water will depend on the hydrophobicity of the peptide.

-

Monitor the elution profile by UV absorbance at 220 nm or 280 nm.

-

Collect the fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Signaling Pathways of Target Receptors

Peptides synthesized using this compound often target G protein-coupled receptors. Understanding the downstream signaling of these receptors is crucial for drug development.

Vasopressin V₁ and V₂ Receptor Signaling

Vasopressin receptors are key regulators of water balance and blood pressure. The V₁ receptor is coupled to the Gq/11 pathway, leading to an increase in intracellular calcium, while the V₂ receptor is coupled to the Gs pathway, increasing cAMP levels.

Caption: Vasopressin V₁ and V₂ receptor signaling pathways.

Oxytocin Receptor Signaling

The oxytocin receptor is primarily coupled to the Gq/11 pathway, leading to downstream signaling cascades that regulate various physiological processes, including uterine contractions and lactation.

Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.

Mu-Opioid Receptor Signaling

Mu-opioid receptors are the primary targets for many analgesic drugs. Their activation, typically by enkephalin analogs, leads to the inhibition of adenylyl cyclase and modulation of ion channels through the Gi/o pathway.

Caption: Mu-opioid receptor signaling pathway leading to analgesia.

Conclusion

This compound is a versatile and valuable building block in peptide synthesis, enabling the creation of novel peptide therapeutics with enhanced stability and receptor selectivity. Its application in the synthesis of vasopressin, oxytocin, and opioid receptor modulators demonstrates its significance in modern drug discovery. The detailed protocols and an understanding of the underlying biological pathways provided in this guide offer a solid foundation for researchers and scientists working in this exciting field. The continued exploration of peptides containing modified amino acids like O-methylated tyrosine holds great promise for the development of next-generation therapeutics.

References

The Pivotal Role of Boc-Tyr(Me)-OH in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of peptides with enhanced pharmacological properties is a paramount objective. N-α-Boc-O-methyl-L-tyrosine, commonly referred to as Boc-Tyr(Me)-OH, has emerged as a critical building block in this endeavor. This protected amino acid derivative offers a unique combination of features that allow for the fine-tuning of peptide candidates, leading to improved metabolic stability, receptor affinity, and selectivity. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of potent and selective antagonists for vasopressin, oxytocin, and opioid receptors.

Chemical Properties and Synthesis of this compound

This compound is a derivative of the amino acid tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is methylated. This dual modification is crucial for its utility in solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |

| Molecular Weight | 295.33 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 92-96 °C | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | |

| Optical Rotation | [α]²⁵/D +16.0 to +20.0° (c=1 in methanol) |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in peptide synthesis. A common and effective method involves the hydrolysis of its methyl ester precursor, Boc-Tyr(Me)-OMe.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Boc-Tyr(Me)-OMe

Materials:

-

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (Boc-Tyr(Me)-OMe)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

15% aqueous citric acid solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-Tyr(Me)-OMe in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Cool the solution to 0 °C in an ice bath.

-

Add LiOH·H₂O (2 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure.

-

Treat the remaining aqueous residue with a 15% aqueous citric acid solution to adjust the pH to approximately 3.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a white powder.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of O-methyl-tyrosine residues into peptides via Boc solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile and is removed at each cycle of peptide elongation, while the O-methyl group on the tyrosine side chain is stable to the acidic conditions used for Boc deprotection, thus preventing unwanted side reactions.

General Boc-SPPS Workflow

References

The Role of Boc-Tyr(Me)-OH in the Development of Potent Vasopressin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-α-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) as a critical building block in the solid-phase synthesis of potent and selective vasopressin receptor antagonists. Arginine vasopressin (AVP) plays a crucial role in regulating water homeostasis and blood pressure through its interaction with V1a, V1b, and V2 receptors. Consequently, antagonists of these receptors are of significant therapeutic interest for conditions such as hyponatremia, congestive heart failure, and hypertension. The incorporation of O-methyl-tyrosine at position 2 of vasopressin analogs has been a key strategy in developing powerful antagonists.

Introduction to this compound

This compound is a derivative of the amino acid tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the hydroxyl group of the phenol side chain is methylated. This modification is pivotal for its application in peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be removed under moderately acidic conditions, while the O-methyl group is a stable modification that persists through the synthesis and imparts desirable pharmacological properties to the final peptide. Specifically, the O-methylation of tyrosine in vasopressin analogs enhances their antagonistic activity at the V1a vasopressor receptors.

Vasopressin Receptor Signaling Pathways

Vasopressin mediates its physiological effects through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2, each linked to distinct signaling cascades.

-

V1a and V1b Receptors: These receptors are coupled to the Gq/11 family of G proteins. Upon activation by vasopressin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for the vasopressor effects (vasoconstriction) mediated by V1a receptors and ACTH release from the pituitary mediated by V1b receptors.

-

V2 Receptors: Located predominantly in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to the Gs family of G proteins.[1] Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[2][3] This increases water reabsorption from the urine, leading to an antidiuretic effect.[2]

Quantitative Data on Vasopressin Antagonists

The potency of vasopressin antagonists is often quantified by their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. The following table summarizes the antivasopressor pA2 values for a series of antagonists synthesized using O-alkyltyrosine substitutions.

| Antagonist | Antivasopressor pA2 Value |

| dPTyr(Et)AVP | 8.40 ± 0.08 |

| dEt2Tyr(Me)AVP | 8.53 ± 0.06 |

| dEt2Tyr(Et)AVP | 8.46 ± 0.08 |

| d(CH2)5Tyr(Et)AVP | 8.47 ± 0.04 |

| dPTyr(Me)DAVP | 8.31 ± 0.08 |

| dPTyr(Et)DAVP | 8.27 ± 0.06 |

| dEt2Tyr(Me)DAVP | 8.57 ± 0.03 |

| dEt2Tyr(Et)DAVP | 8.33 ± 0.06 |

| d(CH2)5Tyr(Me)DAVP | 8.41 ± 0.05 |

| d(CH2)5Tyr(Et)DAVP | 8.45 ± 0.05 |

| dPTyr(Me)VAVP | 8.36 ± 0.07 |

| dEt2Tyr(Et)VAVP | 8.42 ± 0.06 |

| dPTyr(Et)VDAVP | 8.46 ± 0.03 |

Data sourced from Manning et al.

Experimental Protocols

The synthesis and evaluation of vasopressin antagonists incorporating this compound involve a multi-step process, from solid-phase peptide synthesis to pharmacological characterization.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a vasopressin antagonist on a Merrifield resin using Boc chemistry.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for at least 1 hour.

-

Prepare the cesium salt of the C-terminal Boc-protected amino acid by neutralizing the amino acid with cesium carbonate.

-

Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C overnight to form an ester linkage.

-

Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.

2. Peptide Chain Elongation (One Cycle):

-

Deprotection: Swell the peptide-resin in DCM. Remove the N-terminal Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Washing: Wash the resin with DCM, isopropanol, and DMF to remove TFA and byproducts.

-

Neutralization: Neutralize the N-terminal trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound) (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for each amino acid in the peptide sequence.

3. Cleavage and Deprotection:

-

After synthesis is complete, remove the final N-terminal Boc group.

-

Dry the peptide-resin thoroughly.

-

Place the dried peptide-resin in a specialized HF-resistant apparatus.

-

Add a scavenger cocktail (e.g., a 9:1 ratio of HF to anisole or p-cresol) to trap reactive carbocations generated during cleavage.

-

Cool the apparatus and distill anhydrous liquid hydrogen fluoride (HF) into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups.

-

Evaporate the HF under vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether and wash several times to remove scavengers.

-

Collect the peptide by filtration and dry under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

-

Dissolve the crude peptide in an appropriate aqueous solvent, often containing a small amount of acetic acid or TFA.

-

Purify the peptide on a preparative C18 RP-HPLC column.

-

Elute the peptide using a gradient of acetonitrile in water, with both solvents containing 0.1% TFA as an ion-pairing agent.

-

Monitor the elution profile at 220 or 280 nm and collect fractions corresponding to the major peptide peak.

2. Characterization:

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 3: In Vivo Pharmacological Assays

1. Rat Vasopressor Antagonist Assay (for V1a activity):

-

Anesthetize a male rat (e.g., with urethane).

-

Cannulate the trachea to ensure a clear airway and a carotid artery to monitor blood pressure. Cannulate a femoral vein for intravenous injections.

-

Administer a pressor dose of arginine vasopressin (AVP) and record the increase in blood pressure.

-

After the blood pressure returns to baseline, administer a dose of the antagonist.

-

Administer the same pressor dose of AVP again and record the attenuated blood pressure response.

-

Construct full dose-response curves for AVP in the absence and presence of a fixed concentration of the antagonist.

-

Calculate the dose ratio (the ratio of the EC50 of AVP in the presence and absence of the antagonist) to determine the pA2 value.

2. Rat Antidiuretic Antagonist Assay (for V2 activity):

-

Hydrate conscious rats by oral water load.

-

Administer a standard dose of AVP and measure the resulting decrease in urine output over a set period.

-

In a separate experiment or after a washout period, administer the antagonist followed by the same standard dose of AVP.

-

Measure the inhibition of the antidiuretic response.

-

Determine the pA2 value by constructing AVP dose-response curves in the presence and absence of the antagonist.

Protocol 4: In Vitro Receptor Binding Assay

1. Membrane Preparation:

-

Culture cells stably expressing the human V1a or V2 vasopressin receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

2. Competitive Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of the unlabeled antagonist.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is an indispensable building block for the synthesis of high-potency vasopressin antagonists. The O-methyl modification enhances the antagonistic properties, particularly at the V1a receptor. The combination of solid-phase peptide synthesis using Boc chemistry and rigorous in vivo and in vitro pharmacological evaluation provides a robust framework for the discovery and development of novel therapeutic agents targeting the vasopressin system. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in this field.

References

The Strategic Role of Boc-Tyr(Me)-OH in the Development of Potent Oxytocin Antagonists: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nonapeptide hormone oxytocin (OT) is a critical mediator of uterine contractions and lactation, acting via the G-protein coupled oxytocin receptor (OTR). Consequently, the development of OTR antagonists is a key therapeutic strategy for conditions such as preterm labor. A pivotal modification in the design of potent peptide-based OT antagonists is the substitution of the tyrosine residue at position 2. This technical guide provides an in-depth exploration of the use of N-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a key building block in the solid-phase synthesis of these antagonists. We will detail the structure-activity relationships, summarize pharmacological data, provide comprehensive experimental protocols, and illustrate the underlying biochemical pathways and laboratory workflows.

Introduction: The Significance of the Oxytocin Receptor and Tyr² Modification

The oxytocin receptor, predominantly coupled to the Gαq/11 protein, initiates a signaling cascade upon agonist binding that is central to its physiological effects.[1][2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 triggers the release of calcium from intracellular stores, a primary driver of myometrial smooth muscle contraction. Therefore, blocking this initial receptor activation with a competitive antagonist is an effective method for inducing uterine relaxation.

The native oxytocin peptide contains a tyrosine residue at position 2 (Tyr²). Early structure-activity relationship (SAR) studies revealed that modification of this residue is crucial for converting the peptide from an agonist to an antagonist. Specifically, alkylation of the phenolic hydroxyl group of tyrosine, often with a methyl (Me) or ethyl (Et) group, is a cornerstone of modern OT antagonist design. This modification is thought to alter the peptide's conformation and interaction with the receptor binding pocket, preventing the conformational change required for receptor activation while maintaining high-affinity binding.

This compound: A Key Building Block

This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the tyrosine's phenolic hydroxyl is protected as a methyl ether. This specific derivative is integral to the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), a robust method for assembling peptide chains on a solid support. The Boc group provides temporary protection of the N-terminus, which can be removed with moderate acid (like trifluoroacetic acid, TFA), while the O-methyl group is a permanent modification that confers the desired antagonist properties to the final peptide.

Quantitative Pharmacological Data of Tyr(Me)²-Containing Antagonists

The potency of oxytocin antagonists is typically quantified by their binding affinity (Kᵢ) and their functional antagonist activity (pA₂). The Kᵢ value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response, making it a functional measure of potency.

Below is a summary of pharmacological data for representative oxytocin antagonists, highlighting the impact of modifications at position 2.

| Antagonist Compound | Position 2 Modification | Receptor | Assay Type | Kᵢ (nM) | pA₂ Value | Species |

| Atosiban | D-Tyr(Et) | OTR | Radioligand Binding / Functional | 76.4 | ~8.4 | Human |

| d(CH₂)₅[Tyr(Me)²]OVT | Tyr(Me) | OTR | Functional Assay | - | ~7.6 - 8.0 | Rat |

| [¹²⁵I]OTA (d(CH₂)₅[Tyr(Me)²,Thr⁴,Orn⁸,¹²⁵I-Tyr⁹-NH₂]-vasotocin) | Tyr(Me) | OTR | Radioligand Binding | ~0.07 | - | Human |

| Carbamoyl-methyloxytocin | Tyr(Me) | OTR | Functional Assay (Uterus) | - | 6.4 - 7.1 | Rat |

| d(CH₂)₅[D-2Nal²,Thr⁴]OVT | D-2-Naphthylalanine | hOTR | Radioligand Binding | 0.17 | 7.63 - 8.08 | Human |

| L-368,899 (Non-peptide) | N/A | hOTR | Radioligand Binding | 8.9 - 26 | - | Human |

Note: Data is compiled from multiple sources and experimental conditions may vary. OVT refers to Ornithine Vasotocin. pA₂ values can vary based on the specific tissue and assay conditions.

Signaling Pathways and Mechanism of Action

The antagonistic action of Tyr(Me)²-containing peptides occurs at the very beginning of the OTR signaling cascade. By competitively binding to the receptor, they prevent oxytocin from initiating the conformational change necessary to activate the associated Gαq/11 protein. This blockade prevents all downstream signaling.

References

The Strategic Role of Boc-Tyr(Me)-OH in the Development of Therapeutics for Neurological Disorders: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, application, and therapeutic potential of Boc-Tyr(Me)-OH, a key building block in the development of novel peptide-based drugs targeting a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals actively working in the field of neuroscience and peptide chemistry.

Introduction: The Significance of Modified Peptides in Neurological Drug Discovery

The development of effective treatments for neurological disorders remains one of the most significant challenges in modern medicine. Peptide-based therapeutics have emerged as a promising avenue due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited bioavailability. The incorporation of modified amino acids, such as O-methyl-L-tyrosine derived from this compound, is a critical strategy to overcome these limitations. This modification enhances the peptide's resistance to enzymatic degradation and can modulate its binding affinity and selectivity for specific receptors in the central nervous system (CNS).

This compound is an N-terminally protected amino acid derivative where the phenolic hydroxyl group of tyrosine is methylated. This modification is crucial in peptide synthesis as it prevents unwanted side reactions and influences the final peptide's pharmacological properties. Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences.

Core Applications in Neurological Drug Development: Targeting Vasopressin and Oxytocin Systems

Research has increasingly pointed to the involvement of the vasopressin and oxytocin neuropeptide systems in the pathophysiology of various neurological and psychiatric conditions, including Alzheimer's disease, anxiety, and depression. Peptides containing O-methyl-tyrosine have been instrumental in the development of potent and selective antagonists for vasopressin and oxytocin receptors, allowing for the exploration of these systems as therapeutic targets.

Vasopressin Antagonists in Cognitive Disorders

Alterations in vasopressin levels have been observed in patients with Alzheimer's disease.[1][2][3][4] Vasopressin V1a receptors are widely distributed in the brain and their signaling is implicated in learning and memory processes.[5] The development of V1a receptor antagonists is a promising strategy for mitigating cognitive decline. Peptides incorporating O-methyl-tyrosine, such as d(CH2)5Tyr(Me)AVP, have been synthesized and characterized as potent V1a antagonists. These antagonists are valuable tools for studying the role of vasopressin in cognitive function and represent potential therapeutic leads.

Oxytocin System Modulation for Neuroprotection and Psychiatric Disorders

The oxytocin system is a key regulator of social behavior and emotional responses. Dysregulation of this system has been linked to various psychiatric disorders. Furthermore, oxytocin has demonstrated neuroprotective effects, including anti-inflammatory and antioxidant properties, making its receptors a target for neurodegenerative diseases. The synthesis of oxytocin antagonists containing O-methyl-tyrosine allows for the precise modulation of oxytocin receptor signaling, providing a means to investigate its therapeutic potential in conditions such as anxiety and depression.

Quantitative Data Summary

The following tables summarize key quantitative data for representative peptides synthesized using this compound, highlighting their potency as vasopressin receptor antagonists.

| Compound | Receptor Target | Assay | Potency (IC50) | Reference |

| d(CH2)5Tyr(Me)AVP | Vasopressin V1a | Vasopressin-induced artery contraction | 1.55 nM |

This table is a representative example. Further research is required to populate a more comprehensive dataset including binding affinities (Ki/Kd) and in vivo efficacy data.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating a this compound residue using a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

This compound

-

Other required Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

Scavengers (e.g., anisole, thioanisole)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

-

First Amino Acid Coupling:

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and HOBt in a minimal amount of DMF.

-

Add DIC to the solution and pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Boc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM and DMF.

-

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

-

Subsequent Amino Acid Couplings (including this compound):

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

For the incorporation of this compound, follow the same procedure as for other amino acids.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway in the CNS

The following diagram illustrates the signaling cascade initiated by the binding of vasopressin (AVP) to its V1a receptor in a neuron, a pathway that can be modulated by antagonists synthesized using this compound.

Caption: Vasopressin V1a receptor signaling cascade in a neuron.

Oxytocin Receptor Signaling Pathway in Neurons

This diagram shows the signaling pathway of the oxytocin receptor, another key target for peptides derived from this compound in the context of neurological disorders.

References

- 1. jnnp.bmj.com [jnnp.bmj.com]

- 2. Vasopressin in Alzheimer's disease: a study of postmortem brain concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin response to dehydration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of arginine-vasopressin in the cerebral cortex in Alzheimer type senile dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

CAS number 53267-93-9 properties and uses

An In-depth Technical Guide to (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid (CAS Number: 53267-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, commonly known as Boc-O-methyl-L-tyrosine or Boc-Tyr(Me)-OH, is a chemically modified amino acid derivative with the CAS number 53267-93-9.[1][2] This compound is a crucial building block in the field of peptide synthesis, particularly in the development of therapeutic peptide candidates.[1][3] Its structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ether on the phenolic hydroxyl group of the tyrosine side chain. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and increasing the stability and solubility of the resulting peptides.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant experimental protocols for Boc-O-methyl-L-tyrosine. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.

Chemical and Physical Properties

Boc-O-methyl-L-tyrosine is a white to off-white powder. The compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 53267-93-9 | |

| Molecular Formula | C₁₅H₂₁NO₅ | |

| Molecular Weight | 295.33 g/mol | |

| Appearance | White to off-white powder/solid | |

| Boiling Point | 462.0 ± 40.0 °C at 760 mmHg (Predicted) | |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | 90.0 to 94.0 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | 0-5 °C | |

| IUPAC Name | (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| Synonyms | This compound, Boc-4-Methoxyphenylalanine, N-Boc-O-methyl-L-tyrosine |

Applications in Research and Drug Development

The primary application of Boc-O-methyl-L-tyrosine lies in its role as a specialized amino acid building block for solid-phase peptide synthesis (SPPS). The Boc protecting group facilitates the stepwise addition of amino acids to a growing peptide chain, while the O-methyl group on the tyrosine side chain prevents undesirable reactions that can occur with a free hydroxyl group.

This derivative is particularly valuable in the synthesis of peptide-based pharmaceuticals, including:

-

Vasopressin and Oxytocin Antagonists: Boc-O-methyl-L-tyrosine is a key component in the synthesis of potent and selective antagonists of vasopressin and oxytocin receptors. These antagonists are instrumental in studying the physiological roles of these hormones and have therapeutic potential in conditions such as preterm labor and hyponatremia. For instance, the vasopressin V1 antagonist d(CH2)5Tyr(Me)AVP incorporates this modified amino acid.

-

Opioid Peptidomimetics: The incorporation of unnatural tyrosine derivatives, including methylated versions, into opioid peptides can lead to ligands with superior potency and receptor selectivity.

-

Enhanced Peptide Properties: The methylation of the tyrosine hydroxyl group can improve the metabolic stability and pharmacokinetic profile of synthetic peptides, making them more suitable as drug candidates.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for manual Boc-SPPS, which is a cyclical process involving deprotection, neutralization, and coupling steps.

General workflow for Boc solid-phase peptide synthesis.

Methodology:

-

Resin Swelling: The appropriate resin (e.g., Merrifield, PAM) is swollen in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

-

Boc Deprotection: The Boc protecting group is removed from the N-terminal amino acid of the resin-bound peptide by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.

-

Washing: The resin is washed sequentially with DCM, isopropanol (IPA), and dimethylformamide (DMF) to remove residual TFA and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized to the free amine using a base, typically 10% diisopropylethylamine (DIEA) in DMF.

-

Coupling: Boc-O-methyl-L-tyrosine (3-4 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) in DMF in the presence of DIEA. This activated amino acid solution is then added to the resin and allowed to react for 1-2 hours to form the peptide bond. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is commonly achieved using strong acids like anhydrous hydrogen fluoride (HF), often in the presence of scavengers such as anisole to prevent side reactions.

-

Purification: The crude peptide is precipitated and washed with cold diethyl ether and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action and Signaling Pathways

As Boc-O-methyl-L-tyrosine is a building block, it does not have an intrinsic biological activity. However, the peptides synthesized using this derivative, such as vasopressin and oxytocin antagonists, act on specific G-protein coupled receptors (GPCRs).

Oxytocin Receptor Antagonism

Oxytocin antagonists containing O-methyl-tyrosine block the action of endogenous oxytocin at its receptor (OTR). The OTR is a Gq-coupled receptor. Its activation normally leads to myometrial contractions. Antagonists prevent this signaling cascade.

Oxytocin receptor signaling pathway and its inhibition.

Vasopressin V1a Receptor Antagonism

Similarly, vasopressin antagonists incorporating O-methyl-tyrosine block the V1a receptor, which is also a Gq-coupled receptor. This action inhibits the vasopressor (blood vessel constriction) effects of arginine vasopressin.

References

An In-Depth Technical Guide to N-alpha-t-Boc-O-methyl-L-tyrosine: Foundational Research for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research surrounding N-alpha-t-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a critical building block in modern peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides.

Core Properties of N-alpha-t-Boc-O-methyl-L-tyrosine

N-alpha-t-Boc-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is methylated. This modification serves several crucial functions in peptide synthesis: the Boc group prevents unwanted reactions of the amino group during peptide coupling, while the O-methylation provides stability and can influence the biological activity and pharmacokinetic properties of the final peptide.[1] This compound is widely utilized in the synthesis of complex peptide sequences for therapeutic agents, particularly in targeting neurological disorders and in cancer research.[1]

Table 1: Physicochemical Properties of N-alpha-t-Boc-O-methyl-L-tyrosine

| Property | Value | Reference(s) |

| Synonyms | Boc-L-Tyr(Me)-OH, Boc-p-methoxy-L-Phe-OH | [1] |

| CAS Number | 53267-93-9 | [1] |

| Molecular Formula | C15H21NO5 | [1] |

| Molecular Weight | 295.33 g/mol | |

| Appearance | White powder | |

| Melting Point | 92-96 °C | |

| Purity | ≥ 99% (HPLC) | |

| Optical Rotation | [a]D20 = -15 ± 2º (c=1 in DMF) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Conditions | 0-8°C |

Table 2: Spectroscopic Data for N-alpha-t-Boc-O-methyl-L-tyrosine

| Spectroscopic Data | Key Features |

| ¹H NMR (300 MHz, CD3OD) | δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H) |

| ¹³C NMR (75 MHz, CD3OD) | δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67 |

| Mass Spectrometry | Exact Mass: 295.14197277 Da |

Note: Graphical representations of NMR and mass spectra are available in various chemical databases.

Experimental Protocols

Synthesis of N-alpha-t-Boc-O-methyl-L-tyrosine

This protocol describes the synthesis of N-alpha-t-Boc-O-methyl-L-tyrosine from O-methyl-L-tyrosine.

Materials:

-

O-methyl-L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Methylene chloride (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve O-methyl-L-tyrosine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and dioxane.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.5 eq).

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete (monitored by TLC), remove the dioxane using a rotary evaporator.

-

Add water to the residue and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1N HCl).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield a clear oil or solid.

-

Crystallize the crude product from a mixture of diethyl ether and petroleum ether to obtain N-alpha-t-Boc-O-methyl-L-tyrosine as a white solid.

Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of N-alpha-t-Boc-O-methyl-L-tyrosine into a peptide chain using Boc solid-phase peptide synthesis (SPPS).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-alpha-t-Boc-O-methyl-L-tyrosine

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and shake for 2 minutes. Repeat this step.

-

Wash the resin with DMF (5x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve N-alpha-t-Boc-O-methyl-L-tyrosine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex briefly.

-

Add the activated amino acid solution to the resin in the reaction vessel.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

References

An In-depth Technical Guide to the Stability and Storage of Boc-Tyr(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of synthesized peptides and drug candidates. This document outlines the known stability characteristics, potential degradation pathways, and recommended analytical methodologies for assessing the purity and stability of this compound.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is methylated. This dual protection strategy makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other organic syntheses.

Molecular Structure:

Caption: Chemical Structure of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

| Condition | Recommendation | Rationale |

| Temperature (Solid) | Store at 2-8°C for short-term. For long-term storage, -20°C is recommended. | Minimizes the rate of potential degradation reactions. |

| Temperature (In Solution) | Prepare solutions fresh. If storage is necessary, aliquot and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. | The presence of solvents can accelerate degradation. Freezing slows down these processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against potential oxidative degradation. |

| Light | Store in a light-resistant container. | The tyrosine moiety is a chromophore and can be susceptible to photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place. | The compound is susceptible to hydrolysis, particularly under acidic or basic conditions. |

Stability Profile and Degradation Pathways

While specific, quantitative stability data for this compound is not extensively published, its stability can be inferred from the known chemical properties of its constituent parts: the Boc-protecting group, the O-methylated tyrosine side chain, and the carboxylic acid. Forced degradation studies are essential to definitively identify degradation products and pathways for any specific drug substance or intermediate.

pH Stability

-

Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is well-known to be labile under acidic conditions.[2] Acid-catalyzed hydrolysis will lead to the removal of the Boc group, yielding O-methyl-L-tyrosine and gaseous byproducts (isobutylene and carbon dioxide). This is the most significant and expected degradation pathway under acidic stress.

-

Neutral Conditions: this compound is expected to be relatively stable at neutral pH.

-